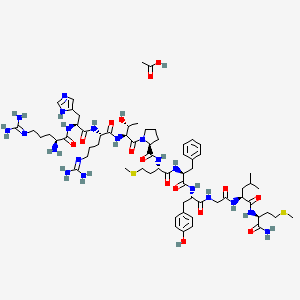

C14TKL-1 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C65H102N20O15S2 |

|---|---|

Molecular Weight |

1467.8 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1 |

InChI Key |

FDGVBBJQNCACHW-IWKBMRJASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of C14TKL-1 Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for C14TKL-1 acetate, a synthetic tachykinin-like peptide. The information is collated from available biochemical data and is intended to guide further research and development.

Core Mechanism of Action

This compound is the salt form of the peptide C14TKL-1.[1] Its primary mechanism of action is as a potent agonist of the Neurokinin 1 (NK1) receptor.[1][2][] The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal receptor for the endogenous tachykinin peptide, Substance P.

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling of the activated NK1 receptor to the Gαq/11 family of G-proteins. This initiates a cascade of downstream events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

This signaling pathway is integral to numerous physiological processes, including the modulation of pain and inflammation, and the regulation of mood and anxiety.

Quantitative Data Summary

The potency of this compound as an NK1 receptor agonist has been quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

| Compound | Target | Assay Type | Potency (EC50) | Reference |

| This compound | Neurokinin 1 (NK1) Receptor | Functional Agonist Assay | 1 nM | [] |

Key Experimental Protocol: In Vitro Calcium Flux Assay

To determine the EC50 of an NK1 receptor agonist like this compound, a common and robust method is the in vitro calcium flux assay using a cell line engineered to express the human NK1 receptor.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor (HEK293-NK1R).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Substance P (as a positive control).

-

NK1 receptor antagonist (e.g., Aprepitant, as a negative control).

-

96-well or 384-well black, clear-bottom assay plates.

-

Fluorescent plate reader with kinetic reading capabilities and automated injection.

Methodology:

-

Cell Plating: Seed the HEK293-NK1R cells into the assay plates at a predetermined density and allow them to adhere and grow to near confluency (typically 18-24 hours).

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

-

Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye. After the final wash, leave a final volume of assay buffer in each well.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive and negative controls.

-

Assay Measurement:

-

Place the plate into the fluorescent plate reader and allow the temperature to equilibrate to 37°C.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Using the instrument's injector, add the this compound dilutions (and controls) to the respective wells.

-

Continue to record the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data by expressing the response as a percentage of the maximum response observed with the saturating concentration of the positive control (Substance P).

-

Plot the normalized response versus the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.

-

Visualizations

Caption: Canonical signaling pathway of the NK1 receptor activated by this compound.

Caption: Workflow for determining agonist potency using a calcium flux assay.

References

An In-depth Technical Guide to the Hypothetical C14TKL-1 Acetate Signaling Pathway

Abstract: This document provides a comprehensive technical overview of the novel C14TKL-1 acetate signaling pathway. C14TKL-1 (Cardiomyocyte 14-Transmembrane Kinase-Linked Receptor 1) is a recently identified receptor protein predominantly expressed in cardiac and hepatic tissues, which is activated by its endogenous ligand, this compound. Activation of this pathway has been implicated in the upregulation of metabolic and stress-response genes. This guide details the core components of the signaling cascade, presents key quantitative data, outlines detailed experimental protocols for its investigation, and provides visual diagrams of the pathway and associated workflows.

Pathway Overview

The this compound signaling pathway is initiated by the binding of this compound to the extracellular domain of the C14TKL-1 receptor. This event induces a conformational change, leading to the autophosphorylation of its intracellular kinase domain. The activated receptor then recruits and phosphorylates the adaptor protein SHB-1, which in turn activates the downstream kinase, MAPK3. Activated MAPK3 translocates to the nucleus, where it phosphorylates and activates the transcription factor CREB. Phosphorylated CREB then binds to specific DNA response elements, driving the transcription of target genes involved in cellular metabolism and resilience, such as PGC-1α and HSP70.

Figure 1: this compound Signaling Cascade.

Quantitative Pathway Data

The following table summarizes key quantitative parameters derived from in-vitro and cell-based assays, characterizing the interactions and activation thresholds within the C14TKL-1 pathway.

| Parameter | Value | Units | Assay Method |

| Ligand Binding Affinity (Kd) | |||

| This compound to C14TKL-1 | 15.2 ± 1.8 | nM | Radioligand Binding Assay |

| Activation Potency (EC50) | |||

| C14TKL-1 Receptor Phosphorylation | 25.5 ± 3.1 | nM | Western Blot |

| MAPK3 Phosphorylation | 48.1 ± 5.5 | nM | In-Cell ELISA |

| PGC-1α Gene Expression | 95.7 ± 10.2 | nM | qPCR |

| Enzyme Kinetics (MAPK3) | |||

| Vmax (p-SHB-1 dependent) | 1.2 ± 0.15 | µmol/min/mg | In-vitro Kinase Assay |

| Km (for ATP) | 110 ± 12 | µM | In-vitro Kinase Assay |

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for Kd Determination

This protocol details the method for determining the binding affinity (Kd) of this compound for the C14TKL-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

HEK293 cells overexpressing C14TKL-1 receptor

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Radioligand: [3H]-C14TKL-1 acetate (Specific Activity: 80 Ci/mmol)

-

Cold Ligand: Non-radiolabeled this compound

-

GF/C glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Harvest HEK293-C14TKL-1 cells and homogenize in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min to pellet membranes. Resuspend the membrane pellet in fresh binding buffer to a final concentration of 1 mg/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation to each well.

-

Competitive Binding: Add 25 µL of increasing concentrations of cold this compound (0.1 nM to 10 µM).

-

Radioligand Addition: Add 25 µL of [3H]-C14TKL-1 acetate to all wells for a final concentration of 2 nM.

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash each filter three times with 3 mL of ice-cold binding buffer.

-

Quantification: Place filters in scintillation vials, add 5 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the cold ligand. Fit the data to a one-site competition model to calculate the Ki, which approximates the Kd.

Protocol: Western Blot for MAPK3 Phosphorylation

This protocol describes the detection of MAPK3 phosphorylation in response to this compound stimulation.

Figure 2: Standard Western Blot Experimental Workflow.

Methodology:

-

Cell Culture: Plate HepG2 cells and grow to 80% confluency. Serum-starve the cells for 12-16 hours prior to treatment.

-

Stimulation: Treat cells with varying concentrations of this compound (0 nM to 1 µM) for 15 minutes at 37°C.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MAPK3 (p-MAPK3), diluted 1:1000 in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Stripping and Reprobing: To normalize data, the membrane can be stripped and reprobed with an antibody for total MAPK3.

Discovery and Synthesis of C14TKL-1 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of C14TKL-1 acetate, a potent tachykinin-like peptide agonist of the neurokinin 1 (NK1) receptor. Discovered through an innovative pattern-based oligopeptide homology search method, C14TKL-1 represents a significant finding in the study of tachykinin signaling. This document details the computational discovery process, a standard protocol for its chemical synthesis and purification, and methodologies for its biological evaluation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in the field.

Discovery of C14TKL-1

C14TKL-1 was identified by Jiang et al. through the use of a novel computational tool named PepPat, a hybrid method that combines pattern matching with similarity scoring.[1][2] This approach was designed for the efficient mining of short peptide ligands from extensive sequence databases.

The discovery process, as described, involved using a query peptide with a user-specified regular expression pattern. PepPat first identifies potential candidates through pattern matching and then ranks them based on their similarity to the initial query. This methodology proved successful in identifying C14TKL-1 as a novel tachykinin-like peptide.[1][2]

The logical workflow for the discovery of C14TKL-1 using the PepPat algorithm can be visualized as follows:

Subsequent analysis revealed that the message for C14TKL-1 is widely expressed in human peripheral tissues, suggesting its potential physiological significance.[2]

Physicochemical Properties and Structure

C14TKL-1 is a peptide with the amino acid sequence H-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. It is commonly available as its acetate salt, this compound, to improve its stability and solubility.

| Property | Value |

| Amino Acid Sequence | Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2 |

| Molecular Formula | C63H98N20O13S2 |

| Molecular Weight | 1407.71 g/mol |

| Form | Acetate salt |

Synthesis and Purification of this compound

While the original publication by Jiang et al. does not provide a detailed synthesis protocol, a standard and effective method for synthesizing C14TKL-1 is through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent like HBTU in the presence of a base such as DIPEA. Add this solution to the resin and allow it to react for 2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the C14TKL-1 sequence (Leu, Gly, Tyr, Phe, Met, Pro, Thr, Arg, His, Arg).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture. Lyophilize the solution to obtain the crude peptide powder.

The general workflow for the solid-phase synthesis of C14TKL-1 is depicted below:

References

- 1. PepPat, a pattern-based oligopeptide homology search method and the identification of a novel tachykinin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C14TKL-1 Acetate in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Examination of the Neurokinin-1 Receptor Agonist and its Potential Implications in Oncology

Abstract

C14TKL-1 acetate is a potent tachykinin-like peptide that functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor.[1][2] While direct research on this compound in the context of cancer is not extensively documented in publicly available literature, its mechanism of action through the NK1 receptor provides a strong basis for its potential role in oncological research. The NK1 receptor and its endogenous ligand, Substance P (SP), are increasingly recognized for their significant involvement in tumor progression, including cell proliferation, migration, angiogenesis, and the inflammatory tumor microenvironment.[1][3] This technical guide will provide an in-depth overview of the SP/NK1 receptor signaling axis in cancer, extrapolating the likely effects of this compound as a potent agonist. We will detail the key signaling pathways, summarize relevant quantitative data from studies on NK1 receptor modulation, and provide hypothetical experimental protocols for investigating the effects of this compound on cancer cells.

Introduction to this compound and the Neurokinin-1 Receptor

This compound is a synthetic peptide that mimics the action of endogenous tachykinins, a family of neuropeptides that includes Substance P.[1] It exhibits a high affinity for the NK1 receptor, a G-protein coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems, as well as in various non-neuronal tissues, including immune cells and, significantly, numerous types of cancer cells.[1][4] The binding of an agonist like this compound to the NK1 receptor initiates a cascade of intracellular signaling events that can profoundly influence cellular behavior.

The Substance P/NK1 Receptor Axis in Cancer

The involvement of the Substance P/NK1 receptor system in cancer is a burgeoning field of research.[3] Overexpression of the NK1 receptor has been documented in a variety of human cancers, including breast, pancreatic, lung, and brain tumors, and is often associated with more aggressive disease and poorer prognosis.[4][5]

Activation of the NK1 receptor by its agonists contributes to several hallmarks of cancer:

-

Tumor Cell Proliferation and Survival: The SP/NK1 receptor axis can promote cancer cell growth and inhibit apoptosis (programmed cell death).[1][6]

-

Metastasis: Activation of the NK1 receptor enhances cancer cell migration and invasion, key steps in the metastatic cascade.[6][7]

-

Angiogenesis: The SP/NK1 system can stimulate the formation of new blood vessels, which are essential for tumor growth and survival.[1][8]

-

Neurogenic Inflammation: Substance P is a key mediator of neurogenic inflammation, a process that can create a pro-tumorigenic microenvironment.[7]

Given that this compound is a potent NK1 receptor agonist, it is hypothesized that it would promote these cancer-associated processes in a manner similar to Substance P. Conversely, NK1 receptor antagonists have demonstrated anti-tumor effects in preclinical studies, further validating the therapeutic potential of targeting this pathway.[6][9]

Signaling Pathways Activated by NK1 Receptor Agonists

Upon binding of an agonist such as this compound, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq/11. This initiates several downstream signaling cascades critical to cancer progression.

Diagram 1: NK1 Receptor Signaling Pathway in Cancer

Caption: NK1 Receptor Signaling Cascade in Cancer Cells.

Quantitative Data on NK1 Receptor Modulation in Cancer

While specific quantitative data for this compound in cancer models is not available, the following table summarizes representative data for the effects of NK1 receptor antagonists on various cancer cell lines. This data highlights the potential of targeting this pathway for cancer therapy.

| Compound (NK1 Antagonist) | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Aprepitant | Pancreatic Cancer (PANC-1) | Cell Viability (MTT) | IC50 | ~50 µM | [5] |

| L-733,060 | Glioblastoma (U87) | Apoptosis (FACS) | % Apoptotic Cells | Significant increase vs. control | [5] |

| Aprepitant | Breast Cancer (MCF-7) | Cell Proliferation (BrdU) | Inhibition % | Dose-dependent inhibition | [5] |

| SR140333 | Colon Carcinoma (HT-29) | Migration (Boyden Chamber) | % Inhibition of Migration | Significant inhibition | [9] |

Experimental Protocols for Investigating this compound in Cancer Research

To elucidate the specific effects of this compound on cancer cells, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, pancreatic) with known NK1 receptor expression in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. A vehicle control (e.g., sterile water or DMSO) should be included.

-

MTT Assay (Viability):

-

Add MTT reagent to each well and incubate.

-

Solubilize formazan crystals with a solubilization buffer.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

BrdU Assay (Proliferation):

-

Add BrdU labeling solution to the cells and incubate.

-

Fix and denature the DNA.

-

Add anti-BrdU-POD antibody and substrate.

-

Measure absorbance at 450 nm.

-

Diagram 2: Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the effect of this compound on tumor growth in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-

Tumor Implantation: Subcutaneously inject cancer cells with high NK1 receptor expression into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses. The control group receives a vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Analysis: Perform histological and immunohistochemical analysis of the tumors to assess proliferation (e.g., Ki-67 staining) and angiogenesis (e.g., CD31 staining).

Conclusion and Future Directions

While direct evidence is currently lacking, the well-established role of the SP/NK1 receptor axis in cancer strongly suggests that this compound could serve as a valuable research tool to further probe the mechanisms of tumor progression. As a potent NK1 receptor agonist, it can be used to stimulate cancer cell proliferation, migration, and angiogenesis in experimental models, thereby facilitating the study of these processes and the evaluation of potential therapeutic interventions that target this pathway. Future research should focus on directly characterizing the effects of this compound in various cancer models to validate its utility as a research compound and to deepen our understanding of the complex role of tachykinin signaling in oncology.

References

- 1. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancers | Special Issue : Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer [mdpi.com]

- 4. The Role of Neurokinin-1 Receptor in the Microenvironment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer progression and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. termedia.pl [termedia.pl]

- 8. mdpi.com [mdpi.com]

- 9. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]

Tachykinin-Like Peptide C14TKL-1 Acetate: A Technical Guide for Researchers

Kenilworth, NJ – Tachykinin-like peptide C14TKL-1 acetate is a synthetic peptide that has garnered interest within the scientific community for its potent agonist activity at the neurokinin 1 (NK1) receptor. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biochemical properties, mechanism of action, and potential therapeutic applications.

Core Concepts and Physicochemical Properties

C14TKL-1 is a novel tachykinin-like peptide identified through a pattern-based oligopeptide homology search method.[1] It is commercially available as its acetate salt, this compound, to improve its stability and solubility for research purposes. Tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic amino acid.[2] These peptides are known to be multifunctional, playing significant roles as neuromodulators in the central nervous system and in stimulating visceral muscle contraction.[2]

The primary sequence of C14TKL-1 is Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. Its activity as a potent NK1 receptor agonist has been established, with a reported EC50 of 1 nM.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C65H102N20O15S2 (acetate salt) | |

| Molecular Weight | 1467.75 g/mol (acetate salt) | |

| Amino Acid Sequence | RHRTPMFYGLM-NH2 | |

| Receptor Target | Neurokinin 1 (NK1) Receptor | [3] |

| Activity | Agonist | [3] |

| EC50 | 1 nM |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). The activation of the NK1 receptor initiates a cascade of intracellular signaling events through the coupling to Gq/11 and Gs proteins.

The primary signaling pathways activated by NK1 receptor agonists like this compound include:

-

Phospholipase C (PLC) Pathway: Activation of Gq/11 leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

-

-

Adenylyl Cyclase (AC) Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates specific cellular proteins.

-

Arachidonic Acid Mobilization: NK1 receptor activation can also lead to the mobilization of arachidonic acid through the action of phospholipase A2.

The culmination of these signaling events modulates a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

References

Methodological & Application

Application Notes and Protocols for C14TKL-1 Acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14TKL-1 acetate is a synthetic peptide that acts as a potent and selective agonist for the Neurokinin-1 receptor (NK-1R). The NK-1R, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] The interaction between Substance P and NK-1R is implicated in various physiological and pathological processes, including pain transmission, inflammation, and cell proliferation.[1][2] Understanding the cellular effects of novel NK-1R agonists like this compound is crucial for exploring their therapeutic potential.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on cell viability and the underlying signaling pathways. The provided methodologies are designed to be a starting point for researchers investigating the biological activities of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of SH-SY5Y cells, a human neuroblastoma cell line known to endogenously express the NK-1 receptor.[3] This data is illustrative and should be determined experimentally.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.01 | 98.2 ± 5.1 |

| 0.1 | 95.6 ± 4.8 |

| 1 | 85.3 ± 6.2 |

| 10 | 62.1 ± 7.3 |

| 50 | 41.5 ± 5.9 |

| 100 | 25.8 ± 4.7 |

This table presents example data. Actual results may vary.

Experimental Protocols

Cell Culture Protocol for SH-SY5Y Cells

This protocol describes the routine culture of SH-SY5Y cells, which are suitable for studying the effects of NK-1R agonists.

Materials:

-

SH-SY5Y cell line

-

Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

-

Cell Maintenance: Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

Cytotoxicity Assay Protocol using MTT

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of SH-SY5Y cells.[4][5]

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates, sterile

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest SH-SY5Y cells as described in the cell culture protocol. Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway of this compound via NK-1 Receptor

Caption: this compound activates the NK-1R, leading to downstream signaling.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

Application Notes and Protocols for In Vivo Studies with C14TKL-1 Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo studies for C14TKL-1 acetate have been published in the public domain. The following application notes and protocols are based on the known pharmacology of this compound as a potent Neurokinin-1 (NK-1) receptor agonist and on established in vivo methodologies for other NK-1 receptor agonists, such as Substance P and its analogs. These protocols should be adapted and optimized for specific research needs.

Introduction to this compound

This compound is a synthetic, tachykinin-like peptide that functions as a potent agonist for the Neurokinin-1 receptor (NK-1R).[1] The NK-1R is a G-protein coupled receptor (GPCR) predominantly activated by the endogenous ligand Substance P.[1][2][3] Activation of the NK-1R is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and cell proliferation.[1][2] The overexpression of NK-1R in various tumor types has made it a target of interest in oncology research.[1][4]

Mechanism of Action: The NK-1 Receptor Signaling Pathway

Upon binding of an agonist like this compound, the NK-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαq and Gαs proteins.[2][3]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5] Downstream effects include the activation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][6]

-

Gαs Pathway: The NK-1R can also couple to Gαs, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][7]

These signaling pathways ultimately regulate gene expression and cellular responses.

Signaling Pathway Diagram

Caption: NK-1 Receptor Signaling Pathway.

In Vivo Experimental Protocols

The following are generalized protocols for in vivo studies using an NK-1 receptor agonist. These should be considered as a starting point and require optimization for the specific animal model and research question.

Animal Models

The choice of animal model will depend on the research focus. For oncology studies, immunodeficient mice (e.g., NOD-SCID, NSG) are commonly used for xenograft models of human tumors. For inflammation or pain studies, standard rodent models (e.g., C57BL/6 mice, Sprague-Dawley rats) are appropriate.

Formulation and Dosing

-

Formulation: this compound is a peptide and should be dissolved in a sterile, buffered solution such as phosphate-buffered saline (PBS) or sterile water. The solubility should be tested, and if necessary, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in a physiological buffer.

-

Dosing: The optimal dose of this compound needs to be determined empirically through dose-response studies. Based on in vitro potency (EC50 = 1 nM), initial in vivo doses could range from 0.1 to 10 mg/kg.

-

Administration: The route of administration will influence the pharmacokinetic and pharmacodynamic profile. Common routes for peptides include:

-

Intravenous (IV): For rapid and complete bioavailability.

-

Intraperitoneal (IP): A common route for systemic administration in rodents.

-

Subcutaneous (SC): For slower, more sustained release.

-

Intratumoral (IT): For direct delivery to the tumor site in cancer models.

-

Experimental Workflow for a Xenograft Tumor Model

This protocol outlines a typical workflow for evaluating the effect of this compound on tumor growth in a xenograft model.

Caption: Xenograft Model Experimental Workflow.

Detailed Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., a line known to overexpress NK-1R) under standard conditions.

-

Tumor Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Treatment: Administer this compound or vehicle according to the predetermined dose, route, and schedule (e.g., daily, every other day).

-

Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor animal body weight and overall health status.

-

-

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum allowable size, a specific time point is reached, or signs of toxicity are observed).

-

Necropsy and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, biomarker analysis).

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and organized manner. Below are template tables for recording common measurements.

Table 1: Tumor Growth Inhibition

| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |

| Vehicle Control | 10 | [Insert Data] | - | - |

| This compound (Low Dose) | 10 | [Insert Data] | [Calculate] | [Calculate] |

| This compound (High Dose) | 10 | [Insert Data] | [Calculate] | [Calculate] |

Table 2: Animal Body Weight

| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day X (g) ± SEM | % Change in Body Weight |

| Vehicle Control | 10 | [Insert Data] | [Insert Data] | [Calculate] |

| This compound (Low Dose) | 10 | [Insert Data] | [Insert Data] | [Calculate] |

| This compound (High Dose) | 10 | [Insert Data] | [Insert Data] | [Calculate] |

Potential Readouts and Analyses

Beyond tumor growth, several other endpoints can be assessed to understand the in vivo effects of this compound:

-

Immunohistochemistry (IHC): To analyze the expression of biomarkers in tumor tissue, such as proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31).

-

Western Blot or ELISA: To quantify the levels of key signaling proteins (e.g., phosphorylated ERK, Akt) in tumor lysates.

-

Flow Cytometry: To analyze immune cell populations within the tumor microenvironment if using a syngeneic or humanized mouse model.

-

Pharmacokinetic (PK) Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

Conclusion

This compound, as a potent NK-1 receptor agonist, holds potential for in vivo research in areas such as oncology, inflammation, and neuroscience. While specific in vivo data for this compound is currently lacking, the provided generalized protocols and application notes offer a solid framework for researchers to design and conduct their own studies. Careful experimental design, including dose-response studies and appropriate endpoint selection, will be critical for elucidating the in vivo effects of this compound.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for C14TKL-1 Acetate in Neuroscience Research

Introduction

C14TKL-1 acetate is a novel compound designed for targeted delivery of acetate to the central nervous system. Acetate, a short-chain fatty acid, has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models. These application notes provide an overview of the potential applications of this compound in neuroscience research and detailed protocols for its investigation. The information presented is based on the established roles of acetate in modulating neuroinflammation and neuronal function.

Application Notes

Investigation of Anti-inflammatory Effects in Microglia

Acetate has been shown to suppress inflammatory responses in microglia, the primary immune cells of the brain.[1] this compound can be utilized to study the attenuation of lipopolysaccharide (LPS)-induced neuroinflammation. Key applications include:

-

Evaluating the reduction of pro-inflammatory cytokine production: Assess the ability of this compound to decrease the expression and secretion of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated microglial cell cultures.[1][2][3]

-

Analyzing the modulation of inflammatory signaling pathways: Investigate the effect of this compound on key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

-

Assessing the impact on inflammasome activation: Determine if this compound can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response.[5]

Modulation of Histone Acetylation and Gene Expression

Acetate supplementation can increase histone acetylation, leading to changes in gene expression.[2][3] this compound can be used to explore:

-

Site-specific histone acetylation: Analyze the effect of this compound on the acetylation of specific lysine residues on histone H3 and H4 in neuronal and glial cells.[2][3]

-

Regulation of gene transcription: Investigate how this compound-induced histone modifications alter the expression of genes involved in neuroinflammation and neuroprotection.

Neuroprotection Studies in Models of Neurodegenerative Diseases

The anti-inflammatory and gene-regulatory effects of acetate suggest its potential as a therapeutic agent in neurodegenerative diseases. This compound can be applied in in vitro and in vivo models of:

-

Alzheimer's Disease: Evaluate the ability of this compound to reduce amyloid-beta-induced microglial activation and subsequent neuronal damage.

-

Parkinson's Disease: Assess the protective effects of this compound against neurotoxin-induced dopaminergic neuron loss.

-

Traumatic Brain Injury: Investigate the potential of this compound to attenuate post-injury inflammation and promote neuronal survival.[3]

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on published research on acetate. These serve as a benchmark for designing experiments with this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated BV-2 Microglia

| Treatment Group | IL-1β mRNA (fold change) | TNF-α mRNA (fold change) | IL-6 mRNA (fold change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 10.5 ± 1.2 | 15.2 ± 1.8 | 8.7 ± 0.9 |

| LPS + this compound (10 µM) | 5.3 ± 0.6 | 7.8 ± 0.9 | 4.1 ± 0.5 |

| LPS + this compound (50 µM) | 2.1 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 |

Table 2: Effect of this compound on Histone H3 Acetylation (K9) in Primary Cortical Neurons

| Treatment Group | Acetyl-H3K9 (relative intensity) |

| Control | 1.0 ± 0.1 |

| This compound (10 µM) | 1.8 ± 0.2 |

| This compound (50 µM) | 2.5 ± 0.3 |

Experimental Protocols

Protocol 1: In Vitro Model of Neuroinflammation in BV-2 Microglial Cells

Objective: To determine the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

-

Protein lysis buffer

-

Antibodies for phospho-p65 NF-κB, total p65 NF-κB, and β-actin

-

Secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours (for RNA analysis) or 30 minutes (for protein analysis of signaling pathways). Include a vehicle control group.

-

-

RNA Extraction and qRT-PCR:

-

Wash cells with PBS and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IL-1β, TNF-α, and IL-6. Normalize to the housekeeping gene.

-

-

Protein Extraction and Western Blot:

-

Wash cells with ice-cold PBS and lyse them in protein lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p65 NF-κB and total p65 NF-κB.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

Protocol 2: Analysis of Histone Acetylation in Primary Neurons

Objective: To measure the effect of this compound on histone H3 acetylation at lysine 9 (H3K9) in primary cortical neurons.

Materials:

-

Primary cortical neurons

-

Neurobasal medium

-

B-27 supplement

-

Glutamax

-

This compound

-

Histone extraction kit

-

Antibodies for acetyl-H3K9 and total Histone H3

-

Secondary antibodies

Procedure:

-

Neuron Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27 and Glutamax.

-

Treatment: Treat neurons with this compound at various concentrations for 24 hours.

-

Histone Extraction: Isolate histones from the treated neurons using a commercial histone extraction kit according to the manufacturer's instructions.

-

Western Blot:

-

Perform Western blot analysis on the extracted histones as described in Protocol 1.

-

Use primary antibodies specific for acetyl-H3K9 and total Histone H3 (as a loading control).

-

Quantify band intensities to determine the relative change in H3K9 acetylation.

-

Visualizations

Caption: Signaling pathways modulated by this compound.

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

- 1. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short Chain Fatty Acid Acetate Increases TNFα-Induced MCP-1 Production in Monocytic Cells via ACSL1/MAPK/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C14TKL-1 Acetate: A Tool for Inducing Neuronal Excitation

Disclaimer: C14TKL-1 acetate is classified as a tachykinin-like peptide and a neurokinin 1 (NK-1) receptor agonist.[1] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document provides application notes and protocols based on the well-characterized effects of Substance P, a prototypical tachykinin and high-affinity NK-1 receptor agonist.[1][2][3][4][5] These protocols are intended to serve as a starting point for researchers using this compound to induce neuronal excitation. Optimization will be necessary for specific experimental systems.

Introduction

Tachykinin peptides are a family of neuropeptides that play a crucial role in neuronal signaling, including the modulation of neuronal excitability.[3][6] this compound, as a tachykinin-like peptide, is expected to exert its effects primarily through the activation of the neurokinin 1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1][7] Activation of the NK-1 receptor by an agonist like this compound typically leads to neuronal depolarization and an increase in firing rate, making it a valuable tool for studying neuronal circuits, synaptic plasticity, and the physiological roles of tachykinin signaling in the nervous system.[8][9]

Mechanism of Action: NK-1 Receptor Signaling

The binding of an agonist to the NK-1 receptor initiates a cascade of intracellular events. The NK-1 receptor primarily couples to Gq/11 and Gs G-proteins.[1][7]

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).[7]

-

Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4][7]

These signaling events ultimately modulate the activity of various ion channels, leading to neuronal depolarization and increased excitability.[10] For instance, activation of NK-1 receptors can lead to the suppression of potassium conductances.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of the NK-1 receptor agonist, Substance P, on neuronal activity. These values should be considered as a starting point for determining the optimal concentration and time course for this compound in a specific experimental setup.

Table 1: Dose-Response of Substance P on Neuronal Activity

| Parameter Measured | Neuronal Preparation | Effective Concentration Range | EC50 / Potent Concentration | Reference |

| Membrane Depolarization | Rat Globus Pallidus Neurons | 1 µM | 1 µM (significant depolarization) | [9] |

| Increased Firing Rate | Rat Dorsal Raphe Nucleus Neurons | 1 µg (injection) | N/A | [11] |

| Inward Current | Mouse Central Amygdala GABAergic Neurons | 300 nM | ~300 nM | [8] |

| Facilitation of eEPSCs | Rat Rostral Ventromedial Medulla Neurons | 3 µM | 3 µM (for 2 min application) | [12] |

Table 2: Time Course of NK-1 Receptor Activation and Desensitization

| Parameter Measured | Neuronal Preparation | Onset of Effect | Peak Effect | Duration of Effect / Desensitization | Reference |

| Receptor Internalization | Rat Dorsal Horn Neurons | Rapid (within seconds) | Half-life = 71 seconds | Internalization throughout cytoplasm at 300s | [13] |

| Receptor Recycling | Rat Dorsal Horn Neurons | Begins after agonist removal | N/A | Completed in 60-90 minutes | [13] |

| Facilitation of eEPSCs | Rat Rostral Ventromedial Medulla Neurons | Within minutes | ~10-20 minutes | Lasts for > 50 minutes | [12] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on neuronal excitation.

Protocol 1: Electrophysiological Recording of Neuronal Excitation

This protocol describes how to perform whole-cell patch-clamp recordings to measure changes in membrane potential and firing rate in response to this compound application.

Materials:

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution (e.g., 1 mM in water or appropriate solvent)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular solution (e.g., K-gluconate based)

Procedure:

-

Prepare brain slices or cultured neurons according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Pull patch pipettes to a resistance of 3-6 MΩ and fill with the appropriate intracellular solution.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Record baseline neuronal activity in current-clamp mode, including resting membrane potential and spontaneous firing rate.

-

Prepare the desired final concentration of this compound by diluting the stock solution in aCSF.

-

Bath-apply this compound to the preparation by switching the perfusion solution.

-

Record the changes in membrane potential and firing frequency during and after the application of the compound.

-

To determine if the effect is postsynaptic, tetrodotoxin (TTX, 0.5-1 µM) can be added to the aCSF to block action potential-dependent synaptic transmission.[9]

-

After recording the response, wash out the compound by perfusing with standard aCSF.

Protocol 2: Calcium Imaging of Neuronal Activation

This protocol describes how to use calcium imaging to visualize and quantify changes in intracellular calcium levels in response to this compound, as a proxy for neuronal activation.

Materials:

-

Cultured neurons on glass-bottom dishes or coverslips

-

HEPES-buffered saline or aCSF

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

This compound stock solution

-

Fluorescence microscope with a camera and appropriate filter sets

-

Image acquisition and analysis software

Procedure:

-

Culture neurons on a suitable imaging substrate.

-

Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HEPES-buffered saline.

-

Incubate the neurons with the loading solution for 15-30 minutes at 37°C.

-

Wash the cells with fresh HEPES-buffered saline to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Mount the dish or coverslip on the microscope stage and perfuse with HEPES-buffered saline.

-

Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-2 Hz).

-

Apply this compound at the desired concentration to the cells.

-

Continue to acquire fluorescence images to capture the calcium response.

-

Analyze the image series to measure the change in fluorescence intensity (ΔF/F0) over time for individual neurons.

Conclusion

This compound, as a neurokinin 1 receptor agonist, is a promising tool for inducing neuronal excitation. The provided application notes and protocols, based on the well-established actions of Substance P, offer a comprehensive guide for researchers to begin investigating the effects of this compound. It is crucial to empirically determine the optimal experimental conditions for this compound in the specific neuronal populations and assays being utilized. Careful experimental design and data analysis will be essential to fully elucidate the neuronal effects of this tachykinin-like peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. What are NK1 agonists and how do they work? [synapse.patsnap.com]

- 3. Tachykinin peptides - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Substance P - Wikipedia [en.wikipedia.org]

- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P excites GABAergic neurons in the mouse central amygdala through neurokinin 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurokinin-1 Receptor Activation in Globus Pallidus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [The effect of substance P on the neuronal activity of the antinociceptive system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substance P Enhances Excitatory Synaptic Transmission on Spinally Projecting Neurons in the Rostral Ventromedial Medulla After Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-course of the internalization and recycling of neurokinin 1 receptors in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for C14TKL-1 Acetate in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14TKL-1 acetate is a synthetic tachykinin-like peptide that functions as a potent and selective agonist for the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The activation of NK-1R by its endogenous ligand, Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Consequently, NK-1R is a significant target for drug discovery. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the NK-1R signaling pathway.

Signaling Pathways

Activation of the NK-1 receptor by an agonist such as this compound can initiate multiple intracellular signaling cascades through the coupling to different G proteins, primarily Gq/11, Gs, and G12/13.

NK-1 Receptor Gq/11 Signaling Pathway

The Gq/11 pathway is the canonical signaling route for NK-1R activation. Binding of this compound induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

NK-1 Receptor Gs Signaling Pathway

Upon agonist binding, NK-1R can also couple to Gs proteins, leading to the activation of Adenylyl Cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA).

High-Throughput Screening Assays

The following are detailed protocols for HTS assays to measure the activity of this compound and to screen for novel NK-1R modulators.

Calcium Mobilization Assay using FLIPR

This assay is a primary screening method for identifying NK-1R agonists and antagonists by measuring changes in intracellular calcium concentration. The Fluorometric Imaging Plate Reader (FLIPR) is a standard instrument for this purpose.[1][2][3]

Experimental Workflow:

Protocol:

-

Cell Culture:

-

Use a stable cell line expressing the human NK-1 receptor, such as CHO-K1 or HEK293 cells.

-

Plate the cells in 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add 20 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C or room temperature, depending on the dye used.[4]

-

-

Screening:

-

For Agonist Screening:

-

Prepare serial dilutions of this compound and test compounds in the assay buffer.

-

Using the FLIPR instrument, add 10 µL of the compound solutions to the wells and immediately measure the fluorescence intensity for 2-3 minutes.

-

-

For Antagonist Screening:

-

Prepare serial dilutions of test compounds.

-

Add 5 µL of the test compound solutions to the wells and incubate for 15-30 minutes.

-

Prepare a solution of this compound at its EC80 concentration.

-

Using the FLIPR, add 5 µL of the this compound solution and immediately measure the fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence.

-

For agonist screening, plot ΔF against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

-

For antagonist screening, plot the percentage of inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Representative Data for NK-1R Agonists (Calcium Mobilization):

| Compound | Cell Line | EC50 (nM) | Reference |

| Substance P | CHO-K1 | 0.5 - 2.0 | [5][6] |

| Neurokinin A | CHO-K1 | ~100 | [5][6] |

| CAP-TAC1 | HEK293 | 0.7 | [7][8] |

| Septide | Myenteric Neurons | equipotent to SP | [9] |

cAMP Accumulation Assay

This assay is suitable for studying the Gs-coupling of the NK-1 receptor. It measures the intracellular accumulation of cyclic AMP (cAMP) in response to agonist stimulation.[10][11]

Protocol:

-

Cell Culture:

-

Use a stable cell line expressing the human NK-1 receptor.

-

Plate the cells in a 384-well white microplate at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Remove the culture medium and add 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Agonist Screening:

-

Add 5 µL of serially diluted this compound or test compounds.

-

Incubate for 30 minutes at room temperature.

-

-

For Antagonist Screening:

-

Add 2.5 µL of serially diluted test compounds and incubate for 15 minutes.

-

Add 2.5 µL of this compound at its EC80 concentration.

-

Incubate for 30 minutes at room temperature.

-

-

Lyse the cells and measure the cAMP levels using a commercially available HTS-compatible kit (e.g., HTRF, AlphaScreen, or luminescence-based assays).[12][13]

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert the raw assay signal to cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Representative Data for NK-1R Agonists (cAMP Stimulation):

| Compound | Cell Line | EC50 (nM) | Reference |

| Neurokinin A | CHO-K1 | ~30 | [5][6] |

| [β-Ala8]-NKA(4–10) | CHO-K1 | ~10 | [5][6] |

Summary

This compound is a valuable tool for studying the pharmacology of the NK-1 receptor. The provided protocols for calcium mobilization and cAMP accumulation assays offer robust and high-throughput methods for identifying and characterizing novel agonists and antagonists of NK-1R. The choice of assay will depend on the specific G-protein coupling pathway of interest. Careful optimization of cell number, reagent concentrations, and incubation times is crucial for successful HTS campaigns.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]

- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A class of secreted mammalian peptides with potential to expand cell-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

C14TKL-1 acetate solubility issues and solutions

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for solubility issues encountered with C14TKL-1 acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the salt form of C14TKL-1, a tachykinin-like peptide that functions as an agonist for the neurokinin 1 (NK-1) receptor.[1] It is primarily used in research settings to study the physiological roles of the NK-1 receptor and its signaling pathways.

Q2: What is the recommended solvent for creating a stock solution?

A2: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to a concentration of 10 mM.[2]

Q3: How should I properly store this compound?

A3: For long-term stability, the powdered (lyophilized) form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2]

Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?

A4: This is a common issue known as "salting out" or precipitation. While this compound is soluble in an organic solvent like DMSO, its solubility in aqueous buffers (like PBS or cell culture media) is significantly lower. When the DMSO stock is added to the aqueous solution, the compound may crash out of solution. This is a typical challenge when working with hydrophobic or lipophilic peptides.[3][4]

Q5: Can I dissolve this compound directly in water or PBS?

A5: Direct dissolution in aqueous buffers is not recommended due to the peptide's low aqueous solubility. It is best practice to first prepare a concentrated stock in DMSO and then dilute this stock into the aqueous experimental medium.

Troubleshooting Guide for Solubility Issues

This guide addresses problems that occur when preparing working solutions from a DMSO stock.

Issue: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.

-

Question: Did you add the aqueous buffer to the DMSO stock, or the DMSO stock to the buffer?

-

Solution: Always add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. Reversing the process (adding buffer to stock) creates a localized, highly concentrated aqueous environment that encourages precipitation.

-

-

Question: What is the final concentration of DMSO in your working solution?

-

Solution: Ensure the final concentration of DMSO is kept as low as possible, typically below 0.5%, to minimize solvent-induced toxicity in cell-based assays.[5] However, if solubility remains an issue, you may test increasing the final DMSO concentration to 1%, if your experimental system can tolerate it. Always run a vehicle control with the same final DMSO concentration.

-

-

Question: Does your aqueous buffer contain proteins?

-

Solution: For cell culture applications, perform the dilution into a medium that already contains fetal bovine serum (FBS) or bovine serum albumin (BSA). Serum proteins can bind to the peptide and help keep it in solution. If using a serum-free medium or a simple buffer like PBS, consider adding a carrier protein like BSA (0.1% to 0.5%) to improve solubility.

-

Issue: The solution is cloudy or hazy after dilution.

-

Question: Have you tried using sonication?

-

Question: Could the buffer pH be a factor?

-

Solution: The net charge of a peptide is dependent on pH, which can significantly affect its solubility. You can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.2 vs. pH 7.8) to see if this improves solubility without affecting the experiment.

-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 200-500 x g) for 1-2 minutes to ensure all the lyophilized powder is at the bottom of the vial.[5][6]

-

Solvent Addition: Based on the amount of peptide in the vial, calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.

-

Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes until the solution is clear.[2]

-

Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

-

Preparation: Thaw a single aliquot of the 10 mM this compound DMSO stock at room temperature.

-

Buffer Preparation: Dispense the required volume of the final aqueous buffer (e.g., cell culture medium supplemented with 10% FBS) into a sterile tube.

-

Dilution: While vigorously vortexing the tube of aqueous buffer, slowly and drop-wise add the required volume of the DMSO stock solution to achieve the desired final concentration.

-

Final Mix: Continue to vortex for an additional 10-15 seconds after adding the stock to ensure homogeneity.

-

Verification (Optional): To confirm the absence of precipitation, you can add a drop of the final working solution onto a microscope slide and visually inspect for crystals.[5] Use the solution immediately for your experiment.

Supporting Data

The following table summarizes the solubility of this compound in various common laboratory solvents. These values are provided for guidance in experimental design.

| Solvent | Maximum Solubility (Approx.) | Notes |

| DMSO | 10 mM | Recommended for primary stock solutions.[2] |

| Water | < 0.1 mg/mL | Not recommended for primary dissolution. |

| PBS (pH 7.4) | < 0.1 mg/mL | Prone to precipitation upon dilution from stock. |

| Ethanol | ~1 mg/mL | Can be used, but DMSO is preferred for higher concentration stocks. |

| Cell Culture Medium + 10% FBS | > 100 µM | Solubility is significantly improved in the presence of serum proteins. |

Visual Guides

Below are diagrams illustrating key workflows and biological pathways relevant to working with this compound.

Caption: Troubleshooting workflow for this compound solution preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Neurokinin receptor | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]